molecular formula C9H9N3O2 B2728330 2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol CAS No. 1630763-47-1

2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B2728330
CAS No.: 1630763-47-1
M. Wt: 191.19
InChI Key: WTXBLEUGWKFKHA-UHFFFAOYSA-N
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Description

2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol is a chemical compound that features a phenol group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol can be achieved through several methods. One common approach involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene . This reaction yields the hydroxymethyl derivative of phenol, which can then be further reacted with triazole derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the hydroxymethyl group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-(formyl)-1H-1,2,4-triazol-5-yl)phenol or 2-(3-(carboxyl)-1H-1,2,4-triazol-5-yl)phenol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxymethylphenol: Similar structure but lacks the triazole ring.

    3-(hydroxymethyl)-1H-1,2,4-triazole: Contains the triazole ring but lacks the phenol group.

    2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)benzaldehyde: An oxidized derivative of the compound.

Uniqueness

2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of both the phenol group and the triazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-5-8-10-9(12-11-8)6-3-1-2-4-7(6)14/h1-4,13-14H,5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXBLEUGWKFKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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